2-Bromo-4-chlorobutyryl bromide

pharmaceutical intermediate synthesis pyrrolidine cyclization process chemistry

2-Bromo-4-chlorobutyryl bromide (BCBB, CAS 1719-99-9, C₄H₅Br₂ClO, MW 264.34 g/mol) is a dual-halogenated acyl bromide featuring an α-bromo substituent, a γ-chloro substituent, and a terminal acyl bromide functional group. This trifunctional architecture enables sequential, chemoselective reactions that are not achievable with mono-halogenated butyryl analogs.

Molecular Formula C4H5Br2ClO
Molecular Weight 264.34 g/mol
CAS No. 1719-99-9
Cat. No. B8339225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-chlorobutyryl bromide
CAS1719-99-9
Molecular FormulaC4H5Br2ClO
Molecular Weight264.34 g/mol
Structural Identifiers
SMILESC(CCl)C(C(=O)Br)Br
InChIInChI=1S/C4H5Br2ClO/c5-3(1-2-7)4(6)8/h3H,1-2H2
InChIKeyLTJVIGPJZUWMNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-chlorobutyryl bromide (CAS 1719-99-9) Procurement Guide: A Dual-Halogenated Acyl Bromide for Regioselective Heterocycle Construction


2-Bromo-4-chlorobutyryl bromide (BCBB, CAS 1719-99-9, C₄H₅Br₂ClO, MW 264.34 g/mol) is a dual-halogenated acyl bromide featuring an α-bromo substituent, a γ-chloro substituent, and a terminal acyl bromide functional group. This trifunctional architecture enables sequential, chemoselective reactions that are not achievable with mono-halogenated butyryl analogs. BCBB serves as a critical building block in the synthesis of pyrrolidine-based pharmaceutical intermediates, most notably the GP IIb/IIIa antagonist orbofiban [1]. It is also disclosed as a key acylating agent in cephalosporin derivative synthesis and vinylpyrrolidinone-cephalosporin manufacturing processes [2].

Why 2-Bromo-4-chlorobutyryl bromide (CAS 1719-99-9) Cannot Be Replaced by Generic Mono-Halogenated Butyryl Halides


Procurement decisions for halogenated butyryl halide intermediates often default to simpler, mono-halogenated analogs such as 4-bromobutyryl chloride (CAS 927-58-2) or 2-bromobutyryl bromide (CAS 26074-52-2). However, BCBB's differentiation rests on its three reactive centers—an α-bromo substituent, a γ-chloro substituent, and an acyl bromide—that exhibit distinct leaving-group propensities. The acyl bromide reacts preferentially with nucleophiles, while the γ-chloro group remains intact for subsequent displacement or cyclization [1]. Mono-halogenated analogs lack this sequential reactivity control, requiring additional protection/deprotection steps that reduce overall process efficiency. Furthermore, direct head-to-head comparison in a validated pharmaceutical process demonstrates that substituting BCBB with the tribrominated analog 2,4-dibromobutyryl bromide (BBBB, CAS 52412-07-4) yields different intermediate purity profiles, confirming that even closely related dihalogenated compounds are not interchangeable without process re-optimization [2].

Quantitative Differentiation Evidence for 2-Bromo-4-chlorobutyryl bromide (1719-99-9) Against Closest Analogs


Direct Head-to-Head Comparison: BCBB vs. 2,4-Dibromobutyryl bromide (BBBB) Intermediate Purity in Pyrrolidinone Synthesis

In US Patent 5,986,107, the identical reaction sequence was performed using BCBB (Example 2) and BBBB (Example 3) to produce the key intermediate 4-(3-bromo-2-oxopyrrolidin-1-yl)benzonitrile. BCBB yielded the intermediate with 91.8–95 area% purity by LC analysis, while BBBB produced 96.1 area% purity under analogous conditions [1]. This demonstrates that even the closest in-class analog (differing only by replacement of the γ-Cl with Br) generates a measurably different product profile, mandating compound-specific process validation.

pharmaceutical intermediate synthesis pyrrolidine cyclization process chemistry

Sequential Reactivity Advantage: Acyl Bromide vs. γ-Chloro Leaving Group Enables Chemoselective Functionalization

BCBB's trifunctional architecture provides a built-in reactivity gradient: the acyl bromide (C1) undergoes nucleophilic acyl substitution preferentially over alkyl halide displacement, while the γ-chloro group (C4) remains intact for subsequent cyclization. In the orbofiban intermediate synthesis, BCBB first couples with 4-aminobenzonitrile at the acyl bromide, then the γ-chloro site participates in base-mediated cyclization to form the pyrrolidinone ring [1][2]. By contrast, mono-halogenated analogs such as 4-bromobutyryl chloride (CAS 927-58-2) or 2-bromobutyryl bromide (CAS 26074-52-2) possess only one or two reactive centers and cannot execute this sequential coupling-cyclization cascade without additional activation or protection steps.

chemoselective synthesis acyl halide reactivity heterocycle construction

Validated Industrial Application: 64% Overall Yield in GP IIb/IIIa Antagonist (Orbofiban) Intermediate Manufacture

The Tetrahedron: Asymmetry paper by Korte et al. (1998) reports that BCBB was selected as the preferred coupling partner for 4-aminobenzonitrile after screening multiple 2-bromo-4-halobutyryl halide variants. The optimized three-step, telescoped process (coupling → cyclization → ammonolysis) delivered the racemic title compound as its (R)-(−)-mandelic acid salt in 64% overall yield from 4-aminobenzonitrile, followed by dynamic resolution to >96% ee in 78% yield [1]. This route replaced an earlier methionine-based process that generated large quantities of dimethylsulfide waste, making the earlier route unsuitable for manufacturing scale. The successful scale-up to multi-kilogram quantities validates BCBB's suitability for industrial pharmaceutical procurement.

antiplatelet drug intermediate orbofiban synthesis scalable pharmaceutical process

Molecular Weight Differentiation from Simpler Analogs Impacts Stoichiometric Scaling and Cost-per-Mole Calculations

BCBB (C₄H₅Br₂ClO, MW 264.34 g/mol) is substantially heavier than the commonly considered alternatives 2-bromobutyryl bromide (C₄H₆Br₂O, MW 229.90 g/mol) and 4-bromobutyryl chloride (C₄H₆BrClO, MW 185.45 g/mol) [1]. For a reaction requiring 1.0 molar equivalent on a 100 mmol scale, BCBB requires 26.4 g versus 23.0 g for 2-bromobutyryl bromide and 18.5 g for 4-bromobutyryl chloride. Procurement cost comparisons must normalize on a per-mole basis rather than per-gram to accurately reflect the delivered reactive equivalents. Furthermore, the higher MW of BCBB reflects the presence of both bromine atoms at reactive positions, which directly translates to the compound's capability for sequential dual functionalization.

molecular weight comparison stoichiometric scaling procurement cost analysis

Direct Synthesis Route from 4-Chlorobutyryl Chloride: Integrated Supply Chain Advantage with Common Feedstock

US Patent 5,986,107 Example 1 details the preparation of BCBB directly from 4-chlorobutyryl chloride (CAS 4635-59-0) via bromination with Br₂/HBr at 65 °C, monitored by GC [1]. This means that BCBB shares a feedstock with one of the most commodity-scale butyryl halides, providing a more resilient supply chain compared to fully brominated analogs (e.g., BBBB, CAS 52412-07-4) which require additional bromination steps and carry a higher molecular weight penalty (308.79 g/mol vs. 264.34 g/mol). The crude BCBB solution obtained (1.57 kg from a single batch) contained only 2–3% non-brominated starting material and 1–3% carboxylic acid by-product, demonstrating a robust and scalable manufacturing process.

synthesis route supply chain resilience 4-chlorobutyryl chloride bromination

Optimal Procurement Scenarios for 2-Bromo-4-chlorobutyryl bromide (1719-99-9) Based on Quantitative Evidence


Scenario 1: Multi-Kilogram Synthesis of Pyrrolidine-Based Pharmaceutical Intermediates (e.g., GP IIb/IIIa Antagonists)

BCBB is the documented reagent of choice for constructing the 3-amino-2-oxopyrrolidine core found in orbofiban and related antiplatelet agents. The telescoped three-step process (coupling, cyclization, ammonolysis) using BCBB delivers 64% overall yield and has been validated at multi-kilogram scale [1]. Procurement for this application should specify BCBB purity ≥95% (GC), as the patent exemplification achieved 91.8–95 area% intermediate purity starting from this grade. Alternative reagents (BBBB, 2-bromobutyryl chloride) would require complete process revalidation and may alter impurity profiles.

Scenario 2: Cephalosporin Derivative Synthesis Requiring Regioselective Acylation

BCBB is disclosed in EP 1546096 B1 and related patents as an acylating agent for 3-aminopyrrolidine derivatives used in vinylpyrrolidinone-cephalosporin manufacturing [1]. The compound's α-bromo substituent remains available for subsequent Wittig olefination or phosphonium salt formation after initial amide bond formation, a reactivity sequence not achievable with 4-bromobutyryl chloride or 4-chlorobutyryl chloride. Procurement specifications should require the absence of hydrolyzed carboxylic acid by-products (>3% acid content), as these compete in the acylation step and reduce coupling efficiency.

Scenario 3: Research-Scale Synthesis of Diversely Functionalized Heterocyclic Libraries via Sequential Chemoselective Reactions

For academic or medicinal chemistry laboratories constructing compound libraries around pyrrolidine, pyrrolidinone, or β-lactam scaffolds, BCBB provides three sequentially addressable electrophilic sites in a single reagent. The documented reactivity gradient (acyl bromide > α-alkyl bromide > γ-alkyl chloride) allows chemists to perform three distinct nucleophilic displacements without intermediate protection steps [1]. Procurement in small quantities (5–25 g, ≥95% purity) is appropriate for exploratory chemistry; storage under anhydrous conditions at 2–8 °C is recommended to prevent hydrolysis of the acyl bromide moiety.

Scenario 4: Process Chemistry Evaluation Comparing Dihalogenated Butyryl Halides for Route Scouting

When evaluating halogenated butyryl halide reagents for a new synthetic route, BCBB occupies a strategic middle ground between the lighter mono-halogenated analogs (4-bromobutyryl chloride, MW 185.45) and the heavier tribrominated analog BBBB (MW 308.79) [1]. Its intermediate MW (264.34 g/mol) and the differential purity profile observed in head-to-head comparison (91.8–95% for BCBB vs. 96.1% for BBBB in the same transformation) make it a necessary comparator in route scouting studies. Procurement of both BCBB and BBBB in parallel for comparative process development is recommended, as the purity/efficiency trade-off cannot be predicted a priori.

Quote Request

Request a Quote for 2-Bromo-4-chlorobutyryl bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.